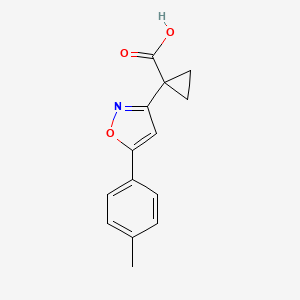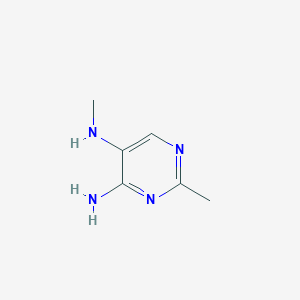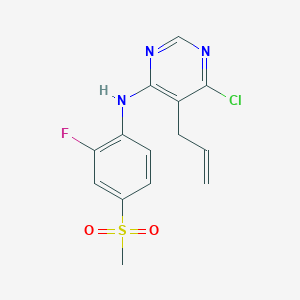
3-(2-Ethoxyethoxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethoxyethoxy)pyridin-2-amine is an organic compound with the molecular formula C9H14N2O2 It belongs to the class of aminopyridines, which are known for their significant biological and therapeutic value
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with ethoxyethanol under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours. The resulting product is then purified through recrystallization to obtain high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethoxyethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(2-Ethoxyethoxy)pyridin-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(2-Ethoxyethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. As an aminopyridine derivative, it can interact with enzymes and receptors in biological systems, modulating their activity. The compound may act on pathways involving neurotransmission, enzyme inhibition, or receptor binding, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Ethoxyethoxy)pyridin-3-amine: Another aminopyridine derivative with similar structural features.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, known for their medicinal applications.
3-bromoimidazo[1,2-a]pyridines: Compounds with a bromine atom and imidazo ring fused to the pyridine ring, used in various chemical syntheses.
Uniqueness
3-(2-Ethoxyethoxy)pyridin-2-amine stands out due to its unique ethoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique structure can be leveraged for the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-(2-ethoxyethoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H14N2O2/c1-2-12-6-7-13-8-4-3-5-11-9(8)10/h3-5H,2,6-7H2,1H3,(H2,10,11) |
Clave InChI |
JAJZISMTTAWDCD-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1=C(N=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)
![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)








